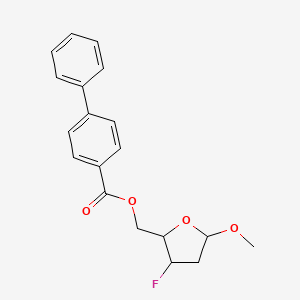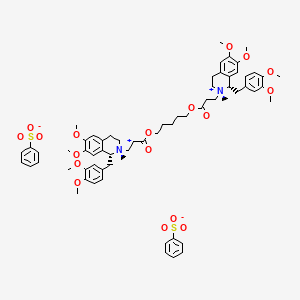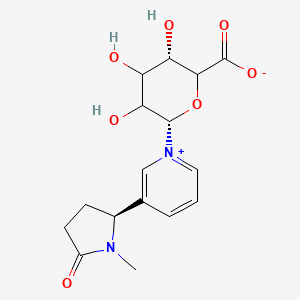
Cotinine N-Alpha-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cotinine N-Alpha-D-Glucuronide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the process of glucuronidation, where cotinine is conjugated with glucuronic acid. This compound is significant in the study of nicotine metabolism and is often used as a biomarker for tobacco exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cotinine N-Alpha-D-Glucuronide typically involves the enzymatic glucuronidation of cotinine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT2B10 and UGT2B17 . The reaction conditions generally require a suitable buffer system, the presence of UDP-glucuronic acid as a glucuronide donor, and the enzyme UGT.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield. The product is then purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Cotinine N-Alpha-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by β-glucuronidase under mild acidic conditions. This reaction cleaves the glucuronic acid moiety, regenerating cotinine .
Major Products: The major product of the hydrolysis reaction is cotinine. No significant by-products are typically formed under controlled conditions .
Scientific Research Applications
Cotinine N-Alpha-D-Glucuronide has several important applications in scientific research:
Mechanism of Action
Cotinine N-Alpha-D-Glucuronide exerts its effects primarily through its role as a metabolite of cotinine. The glucuronidation process enhances the solubility of cotinine, facilitating its excretion from the body. This detoxification pathway is crucial for the elimination of nicotine and its metabolites . The molecular targets involved include the UGT enzymes, which catalyze the conjugation reaction .
Comparison with Similar Compounds
Cotinine: The parent compound of Cotinine N-Alpha-D-Glucuronide, which is also a major metabolite of nicotine.
Nicotine N-Glucuronide: Another glucuronidated metabolite of nicotine, formed through a similar enzymatic process.
Trans-3’-Hydroxycotinine Glucuronide: A metabolite formed from the hydroxylation and subsequent glucuronidation of cotinine.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a biomarker for tobacco exposure. Unlike other nicotine metabolites, it is specifically formed through the action of UGT2B10 and UGT2B17, highlighting the importance of these enzymes in nicotine metabolism .
Properties
Molecular Formula |
C16H20N2O7 |
|---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1 |
InChI Key |
XWZCZWKUGIQPJD-OIJXMVKESA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3C(C([C@@H](C(O3)C(=O)[O-])O)O)O |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
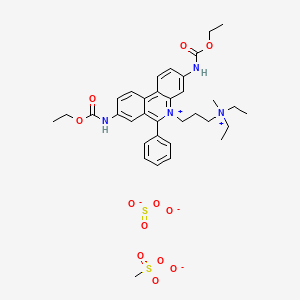
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
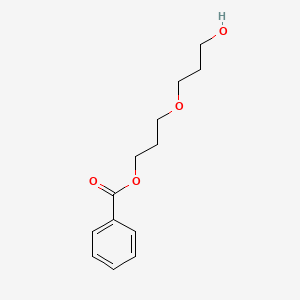


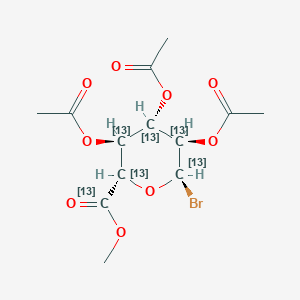
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
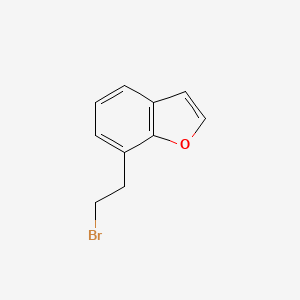
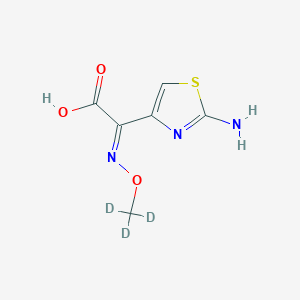
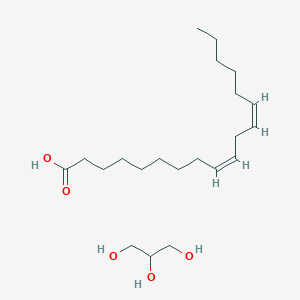
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
